molecular formula C8H13N3O B13946759 3-Amino-6-methoxy-2-pyridineethanamine CAS No. 745768-18-7

3-Amino-6-methoxy-2-pyridineethanamine

Cat. No.: B13946759
CAS No.: 745768-18-7
M. Wt: 167.21 g/mol
InChI Key: XOSLIIYKEBWDFF-UHFFFAOYSA-N
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Description

3-Amino-6-methoxy-2-pyridineethanamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position, a methoxy group at the sixth position, and an ethanamine chain attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxy-2-pyridineethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-6-methoxypyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as nitration, reduction, and alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxy-2-pyridineethanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and methyl iodide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-6-methoxy-2-pyridineethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-2-pyridineethanamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylamino-6-methoxypyridine
  • 3-Amino-6-methoxypyridazine
  • 4-Amino-2,6-dimethoxypyrimidine

Uniqueness

3-Amino-6-methoxy-2-pyridineethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

745768-18-7

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminoethyl)-6-methoxypyridin-3-amine

InChI

InChI=1S/C8H13N3O/c1-12-8-3-2-6(10)7(11-8)4-5-9/h2-3H,4-5,9-10H2,1H3

InChI Key

XOSLIIYKEBWDFF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)CCN

Origin of Product

United States

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